molecular formula C9H18N2O4 B3244430 Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI) CAS No. 161972-25-4

Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)

Cat. No.: B3244430
CAS No.: 161972-25-4
M. Wt: 218.25 g/mol
InChI Key: AXLHVTKGDPVANO-UHFFFAOYSA-N
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Description

Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI) is an organic compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amino group.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, carboxylic acid.

    Deprotection: Alanine, 3-amino-, methyl ester.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

    Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, propyl ester: Similar structure but with a propyl ester group.

    Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, butyl ester: Similar structure but with a butyl ester group

Uniqueness

Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is unique due to its specific protecting group and ester functionality, which make it particularly useful in peptide synthesis. The methyl ester group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLHVTKGDPVANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)
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Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)
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Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)

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